5-(Dimethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile
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Overview
Description
5-(Dimethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a dimethylamino group, and a sulfonyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process often starts with the preparation of the oxazole ring, followed by the introduction of the dimethylamino group and the sulfonyl-substituted phenyl ring. Common reagents used in these reactions include dimethylamine, piperidine, and sulfonyl chlorides. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs automated systems to control reaction parameters like temperature, pressure, and reaction time to ensure consistent quality and high efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-(Dimethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the function of certain enzymes involved in cell signaling pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminoantipyrine: Another compound with a dimethylamino group, known for its use as an analgesic and anti-inflammatory agent.
5-{2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one: Shares structural similarities with the presence of a sulfonyl-substituted phenyl ring.
Uniqueness
5-(Dimethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical properties and potential biological activities. Its oxazole ring and sulfonyl group make it a versatile compound for various applications in research and industry .
Biological Activity
5-(Dimethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic potentials based on diverse research findings.
The compound's molecular formula is C20H27N5O3S and it has a molecular weight of 417.5 g/mol. The structure features a dimethylamino group, an oxazole ring, and a sulfonamide moiety attached to a piperidine derivative, which are crucial for its biological interactions.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study on pyrazole derivatives demonstrated their ability to inhibit various cancer cell lines by targeting key pathways involved in tumor growth and proliferation. Specifically, these compounds showed inhibitory effects on BRAF(V600E) and EGFR pathways, which are critical in many cancers .
Compound Class | Target Pathway | Activity |
---|---|---|
Pyrazole Derivatives | BRAF(V600E), EGFR | Antitumor |
Oxazole Derivatives | Aurora-A Kinase | Antitumor |
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory activity. Similar compounds have been reported to act as dual inhibitors of cyclooxygenase and lipoxygenase enzymes, which play significant roles in inflammatory processes. The effectiveness of these compounds was evaluated in various animal models, showing promising results in reducing inflammation markers .
Antimicrobial Activity
Preliminary studies indicate that the compound may possess antimicrobial properties. Compounds with similar structures have shown effectiveness against bacterial strains and fungi, suggesting that this compound could also exhibit such activities .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzyme Activity : The sulfonamide group may interact with active sites of enzymes involved in cancer cell proliferation and inflammatory responses.
- Receptor Modulation : The dimethylamino group can influence receptor binding affinities, potentially modulating neurotransmitter systems or other signaling pathways.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
- Antitumor Efficacy : In vitro studies demonstrated that derivatives targeting the Aurora-A kinase pathway resulted in significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231 when combined with conventional chemotherapeutics like doxorubicin.
- Anti-inflammatory Models : Animal studies using carrageenan-induced paw edema models showed that compounds with similar structural motifs significantly reduced swelling and pain responses compared to controls.
Properties
IUPAC Name |
5-(dimethylamino)-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-13-8-10-22(11-9-13)26(23,24)15-6-4-14(5-7-15)17-20-16(12-19)18(25-17)21(2)3/h4-7,13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUSGIMBAPZYCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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